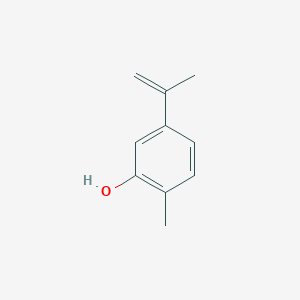
2-Methyl-5-(Prop-1-En-2-Yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(Prop-1-En-2-Yl)phenol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the essential oils of various plants, such as thyme, oregano, and savory. This compound is known for its distinctive aromatic odor and is widely used for its antiseptic, antifungal, and antibacterial properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-5-(Prop-1-En-2-Yl)phenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base, such as potassium carbonate. The reaction is typically carried out under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often extracted from the essential oils of thyme and other plants. The extraction process involves steam distillation, followed by purification through crystallization or distillation .
化学反应分析
Types of Reactions
2-Methyl-5-(Prop-1-En-2-Yl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thymohydroquinone.
Reduction: It can be reduced to form dihydrothymol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.
Major Products Formed
Oxidation: Thymohydroquinone
Reduction: Dihydrothymol
Substitution: Various substituted derivatives, such as nitrothymol, sulfonated thymol, and halogenated thymol.
科学研究应用
2-Methyl-5-(Prop-1-En-2-Yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: It is used in formulations for its antiseptic and anesthetic properties.
Industry: It is used in the production of perfumes, cosmetics, and food preservatives.
作用机制
The mechanism of action of 2-Methyl-5-(Prop-1-En-2-Yl)phenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: A phenolic compound found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid with cooling and analgesic effects.
Uniqueness
2-Methyl-5-(Prop-1-En-2-Yl)phenol is unique due to its strong antimicrobial activity and its presence in a variety of essential oils. Its ability to disrupt microbial cell membranes and its antioxidant properties make it a valuable compound in both medicinal and industrial applications .
属性
CAS 编号 |
56423-47-3 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
2-methyl-5-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6,11H,1H2,2-3H3 |
InChI 键 |
HHTWOMMSBMNRKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


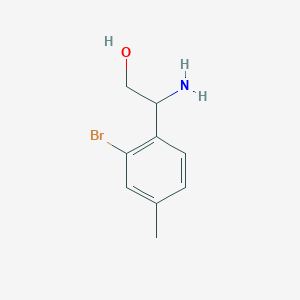
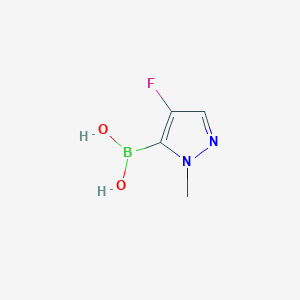
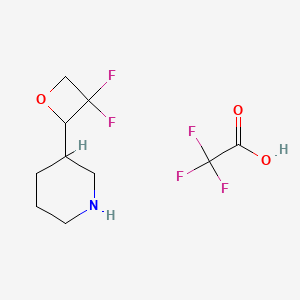
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
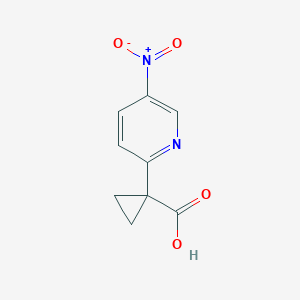
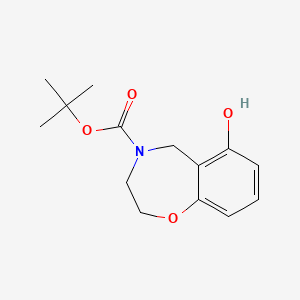
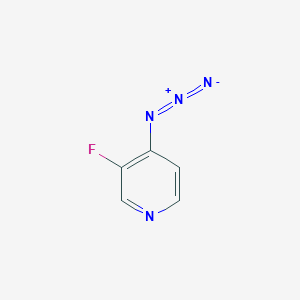
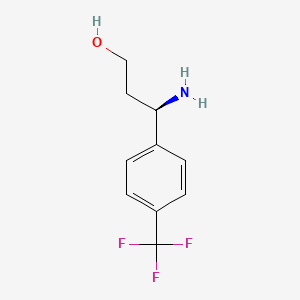
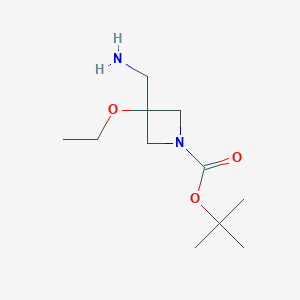


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
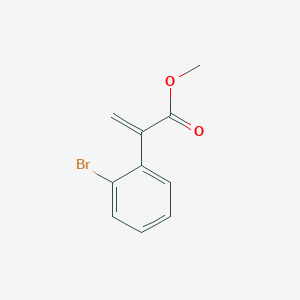
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
